4-Cyclopropylpyrimidine-2-thiol
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Overview
Description
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical versatility.
Preparation Methods
The synthesis of 4-Cyclopropylpyrimidine-2-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon equivalent to form the pyrimidine ring . Another approach is the [4+2] cyclization, which involves a four-carbon fragment reacting with a two-carbon equivalent . These reactions often require specific catalysts and conditions to proceed efficiently.
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Cyclopropylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Cyclopropylpyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it may exert its effects by interfering with DNA synthesis or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-Cyclopropylpyrimidine-2-thiol can be compared with other pyrimidine derivatives, such as:
2-Thiopyrimidine: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
4-Methylpyrimidine-2-thiol: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .
Properties
Molecular Formula |
C7H8N2S |
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Molecular Weight |
152.22 g/mol |
IUPAC Name |
6-cyclopropyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N2S/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10) |
InChI Key |
NIVYZBSZYRQTCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=NC(=S)N2 |
Origin of Product |
United States |
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